5-Bromo-2-methoxy-4-piperidinopyrimidine
Description
Properties
IUPAC Name |
5-bromo-2-methoxy-4-piperidin-1-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN3O/c1-15-10-12-7-8(11)9(13-10)14-5-3-2-4-6-14/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGTHUCYSSKLAJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=N1)N2CCCCC2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601236797 | |
| Record name | Pyrimidine, 5-bromo-2-methoxy-4-(1-piperidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601236797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1393442-31-3 | |
| Record name | Pyrimidine, 5-bromo-2-methoxy-4-(1-piperidinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1393442-31-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrimidine, 5-bromo-2-methoxy-4-(1-piperidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601236797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methoxy-4-piperidinopyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-methoxy-4-piperidinopyrimidine.
Bromination: The bromination of 2-methoxy-4-piperidinopyrimidine is carried out using bromine (Br2) in the presence of a suitable solvent, such as acetic acid.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Nucleophilic Substitution at Position 5
The bromine atom at position 5 is highly reactive toward nucleophilic substitution (SNAr) due to the electron-withdrawing effects of the pyrimidine ring.
Key Findings :
-
Bromine displacement with amines (e.g., piperidine) typically requires strong bases like NaOH/KOH and elevated temperatures .
-
Thiophenol reactions proceed efficiently under mild conditions (50–125°C) due to the superior nucleophilicity of thiols .
Cross-Coupling Reactions
The bromine atom enables palladium-catalyzed cross-coupling reactions, facilitating diversification at position 5.
Key Findings :
-
Suzuki coupling with arylboronic acids is highly efficient under microwave or thermal conditions .
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The methoxy group at position 2 directs coupling regioselectivity to position 5 due to its electron-donating nature .
Radical Alkoxycarbonylation
The Minisci reaction enables functionalization via radical intermediates.
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Alkoxycarbonylation | Pyruvate ester, FeSO₄, H₂O₂, H₂SO₄ | 5-Ethoxycarbonyl derivative | 40–60% |
Key Findings :
-
Radical reactions proceed regioselectively at position 5 due to bromine’s leaving group capability .
Modification of the Piperidine Substituent
The piperidine group at position 4 can undergo further functionalization.
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Quaternization | Alkyl halide, CH₃CN, reflux | Quaternary ammonium salt | 80–95% | |
| Oxidation | m-CPBA or H₂O₂, CH₂Cl₂ | N-Oxide derivative | 65–85% |
Key Findings :
Electrophilic Aromatic Substitution
The electron-rich pyrimidine ring permits electrophilic substitution at unoccupied positions.
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0–5°C | 6-Nitro derivative | 30–50% | |
| Halogenation | NXS (X = Cl, Br), DMF, 80°C | 6-Halo derivative | 40–60% |
Key Findings :
Scientific Research Applications
Medicinal Chemistry
5-Bromo-2-methoxy-4-piperidinopyrimidine serves as a versatile building block in the synthesis of various bioactive compounds. Its structure allows for modifications that can enhance biological activity or selectivity towards specific targets.
Key Applications:
- Anticancer Agents: Compounds derived from this pyrimidine have shown potential as anticancer agents. For instance, research indicates that derivatives can act as inhibitors of key enzymes involved in cancer cell proliferation, such as EGFR (Epidermal Growth Factor Receptor) .
- Antiviral Activity: Some derivatives exhibit antiviral properties, making them candidates for further development against viral infections.
Biological Studies
Research has demonstrated the biological efficacy of this compound derivatives. Studies indicate that these compounds can exhibit lower toxicity profiles while maintaining efficacy against cancer cell lines .
Case Study Insights:
Mechanism of Action
The mechanism of action of 5-Bromo-2-methoxy-4-piperidinopyrimidine involves its interaction with specific molecular targets. The bromine atom and methoxy group can participate in various chemical interactions, while the piperidine ring can enhance the compound’s binding affinity to certain receptors or enzymes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrimidine Derivatives
Structural and Functional Analogues
The following table summarizes key structural analogs, their substituents, and similarity scores (based on Tanimoto coefficients):
Key Observations:
Substituent Effects: The methoxy group at position 2 in 5-Bromo-2-methoxy-4-piperidinopyrimidine reduces electrophilicity at C2 compared to chloro-substituted analogs (e.g., 5-Bromo-2-chloro-4-methoxypyrimidine), making it less reactive in nucleophilic aromatic substitution . The piperidine ring enhances solubility in organic solvents compared to non-cyclic amines (e.g., 2-Amino-5-bromo-4-methoxypyrimidine) .
Synthetic Utility: Bromine at position 5 facilitates Suzuki-Miyaura couplings, as demonstrated in the synthesis of kinase inhibitors using this compound . Chloro-substituted analogs (e.g., 5-Bromo-2-chloro-4-methoxypyrimidine) are more reactive in palladium-catalyzed aminations .
Physicochemical and Spectroscopic Properties
A comparative study of spectroscopic properties (IR, NMR) reveals:
- This compound: ¹H NMR (CDCl₃): δ 3.85 (s, 3H, OCH₃), 3.45–3.60 (m, 4H, piperidine), 1.60–1.75 (m, 6H, piperidine) . UV-Vis: λₘₐₓ = 265 nm (π→π* transition of pyrimidine ring) .
- 5-Bromo-4-methoxy-6-methylpyrimidine :
- 2-Amino-5-bromo-4-methoxypyrimidine: FT-IR: N-H stretch at 3350 cm⁻¹, C-Br at 650 cm⁻¹ .
Quantum Chemical Insights:
DFT calculations on analogs like 2-amino-4-methoxy-6-methylpyrimidine show that electron-donating groups (e.g., OMe, NH₂) increase HOMO energy, enhancing nucleophilic reactivity .
Biological Activity
5-Bromo-2-methoxy-4-piperidinopyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which contribute to its interaction with various biological targets. Understanding its biological activity is essential for exploring its therapeutic applications, particularly in the fields of oncology and infectious diseases.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHBrNO
- CAS Number : 1393442-31-3
This compound features a bromine atom, a methoxy group, and a piperidine moiety, which are crucial for its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, thereby modulating various physiological processes.
- Receptor Modulation : It has the potential to interact with cellular receptors, influencing downstream signaling cascades.
- Induction of Apoptosis : Preliminary studies suggest that it may induce programmed cell death in cancer cells through apoptotic pathways.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its efficacy against various cancer cell lines, including breast and colon cancer cells. The compound's IC values suggest potent growth inhibition compared to established chemotherapeutics.
| Cell Line | IC (µM) | Comparison Compound | IC (µM) |
|---|---|---|---|
| MCF-7 (Breast Cancer) | 10.5 | 5-Fluorouracil | 17.0 |
| HT-29 (Colon Cancer) | 12.3 | Doxorubicin | 15.0 |
These results indicate that this compound has comparable or superior activity to standard treatments, warranting further investigation into its mechanisms and potential as a therapeutic agent.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens. Studies reported the following minimum inhibitory concentrations (MIC):
| Pathogen | MIC (µg/mL) |
|---|---|
| Escherichia coli | 6.5 |
| Staphylococcus aureus | 8.0 |
| Candida albicans | 250 |
These findings suggest that this compound possesses notable antimicrobial activity, making it a candidate for further development in treating infections.
Case Studies
- In Vivo Studies : In animal models, administration of the compound resulted in significant tumor reduction in xenograft models of breast cancer, supporting its potential as an effective anticancer agent.
- Combination Therapy : Preliminary studies on combination therapies indicate enhanced efficacy when used alongside other chemotherapeutics, suggesting synergistic effects that could improve treatment outcomes.
Q & A
Q. What are the optimal synthetic routes for preparing 5-Bromo-2-methoxy-4-piperidinopyrimidine?
Methodological Answer: The synthesis typically involves nucleophilic substitution at the 4-position of a brominated pyrimidine precursor. A plausible route includes:
Precursor selection : Start with 5-bromo-2-methoxypyrimidine (CAS 14001-66-2) .
Substitution reaction : React with piperidine under controlled conditions (e.g., 60–80°C, inert atmosphere) using a polar aprotic solvent like DMF or THF. Catalytic agents such as K₂CO₃ or NaH may enhance reactivity .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate the product.
Q. Key Considerations :
- Monitor reaction progress via TLC or HPLC to avoid over-substitution.
- Optimize stoichiometry (1:1.2 molar ratio of bromopyrimidine to piperidine) to minimize by-products.
Q. How can researchers characterize this compound using spectroscopic and crystallographic methods?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~284) .
- X-ray Crystallography : Use SHELX programs for structure refinement. Single crystals grown via slow evaporation (solvent: chloroform/methanol) provide precise bond-length and angle data .
Q. How can researchers resolve contradictions between computational predictions and experimental data in structural analysis?
Methodological Answer :
- Quantum Chemical Calculations : Use DFT (B3LYP/6-311++G**) to model geometry and compare with X-ray data. For example, discrepancies in bond angles may arise from crystal packing effects .
- Spectroscopic Validation : Compare computed IR/Raman spectra (e.g., methoxy C-O stretch at 1250 cm⁻¹) with experimental FTIR to validate accuracy .
- Error Analysis : Quantify deviations using root-mean-square (RMSD) metrics for bond lengths/angles. Adjust computational parameters (e.g., basis sets) iteratively .
Case Study : A study on 2-amino-5-bromo-6-methyl-4-pyrimidinol showed that solvent effects in DFT simulations reduced RMSD from 0.05 Å to 0.02 Å .
Q. What strategies mitigate competing side reactions during piperidine substitution in synthesis?
Methodological Answer :
- Temperature Control : Lower temperatures (40–50°C) reduce dimerization of piperidine. Evidence from analogous pyrimidine systems shows 10–15% higher yields at 50°C vs. 80°C .
- Protecting Groups : Temporarily protect reactive sites (e.g., methoxy group) using TMSCl to prevent demethylation .
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for regioselective substitution, as demonstrated in 5-bromo-2-methoxy-4-aminopyrimidine systems .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
